molecular formula C3H3BrN2S B1287722 2-Bromothiazol-4-amine CAS No. 41731-33-3

2-Bromothiazol-4-amine

Cat. No. B1287722
CAS RN: 41731-33-3
M. Wt: 179.04 g/mol
InChI Key: CFVNVCUJPRPMCN-UHFFFAOYSA-N
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Description

2-Bromothiazol-4-amine (2-BTA) is an organic compound that is widely used in scientific research due to its versatile properties. It is a heterocyclic compound that belongs to the thiazole family of compounds and has a five-membered ring structure. 2-BTA is used in a variety of applications, including in the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

2-Bromothiazol-4-amine: is a key scaffold in the synthesis of thiazole derivatives, which are known for their broad spectrum of biological activities. In pharmaceutical research, it serves as a precursor for developing antimicrobial agents. Thiazole derivatives exhibit significant efficacy against a variety of pathogens due to their ability to interfere with bacterial cell wall synthesis and disrupt protein synthesis in microbial cells .

Agricultural Chemistry: Pesticides and Fungicides

In the field of agricultural chemistry, 2-Bromothiazol-4-amine is utilized to create compounds that act as pesticides and fungicides. These thiazole-containing compounds can protect crops by inhibiting the growth of harmful fungi and pests, ensuring better yield and crop health .

Material Science: Photographic Sensitizers

Thiazoles, including those derived from 2-Bromothiazol-4-amine , find applications in material science as photographic sensitizers. They are incorporated into photographic materials to enhance the response of the photographic film to light, improving image quality and reducing exposure time .

Chemical Synthesis: Catalysts and Intermediates

In chemical synthesis, 2-Bromothiazol-4-amine is used as an intermediate for the preparation of various catalysts. These catalysts can accelerate chemical reactions, making them more efficient and cost-effective for industrial processes .

Biomedical Engineering: Tissue Engineering Scaffolds

The thiazole moiety is integral to the design of bioactive materials for tissue engineering. Derivatives of 2-Bromothiazol-4-amine can be incorporated into scaffolds that support cell growth and tissue regeneration, particularly in bone and cartilage repair .

Drug Design: Anticancer and Antiviral Agents

In drug design, 2-Bromothiazol-4-amine derivatives are explored for their potential as anticancer and antiviral agents. Their ability to modulate biological pathways makes them promising candidates for the treatment of various cancers and viral infections .

Neurological Research: Anti-Alzheimer’s Agents

Research into neurological disorders has identified thiazole derivatives as potential therapeutic agents for Alzheimer’s disease2-Bromothiazol-4-amine can be modified to enhance its ability to cross the blood-brain barrier and target the pathological processes of Alzheimer’s .

Environmental Science: Detection of Pollutants

Finally, in environmental science, compounds derived from 2-Bromothiazol-4-amine are used in the detection of pollutants. They can be part of sensors that identify hazardous substances in water or air, contributing to environmental monitoring and safety .

properties

IUPAC Name

2-bromo-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNVCUJPRPMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604740
Record name 2-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41731-33-3
Record name 2-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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